molecular formula C11H14N4S B13746783 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13746783
M. Wt: 234.32 g/mol
InChI Key: GMKXONPLCAUNIV-UHFFFAOYSA-N
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Description

3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a 1,2,4-thiadiazole core substituted with a tert-butyl pyridine group. The 1,2,4-thiadiazole scaffold is recognized as a privileged structure in drug discovery due to its versatile biological activities. This particular compound is offered for research and development purposes to explore its potential properties and applications. Researchers are investigating similar 1,2,4-thiadiazole derivatives as novel macrofilaricidal agents for the treatment of parasitic filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis . These efforts aim to develop treatments that target adult worms, addressing a significant unmet medical need in neglected tropical diseases . The structural motif of 1,2,4-thiadiazole has been explored to improve metabolic stability and pharmacokinetic profiles compared to other heterocyclic cores, making it a valuable template for lead optimization programs in anti-infective research . Please note: This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H14N4S/c1-11(2,3)8-6-4-5-7(13-8)9-14-10(12)16-15-9/h4-6H,1-3H3,(H2,12,14,15)

InChI Key

GMKXONPLCAUNIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C2=NSC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-thiadiazol-5-amines generally involves the construction of the thiadiazole ring through cyclization reactions of suitable precursors such as thiosemicarbazides or amidines with electrophilic reagents like isothiocyanates or thiophosgene derivatives. The 6-tert-butylpyridin-2-yl substituent is typically introduced via the corresponding substituted nitrile or amine precursor.

Method 1: One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acid with Polyphosphate Ester (PPE)

A novel and environmentally friendly approach involves the one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids the use of toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Reaction conditions: The reaction proceeds through three steps in one pot, involving condensation and cyclization to yield the 2-amino-1,3,4-thiadiazole core.
  • Advantages: Mild conditions, no toxic additives, and good yields.
  • Application: Using this method, derivatives including those with tert-butyl-substituted pyridinyl groups can be synthesized.
  • Characterization: Products were confirmed by mass spectrometry, IR, and NMR spectroscopy.

This method is promising for synthesizing 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine analogues with structural confirmation and high purity.

Method 2: Synthesis via Amidines and Isothiocyanates (Convergent Synthesis)

Another approach involves a convergent synthesis where:

  • An amidine intermediate is prepared from the corresponding substituted nitrile via a Pinner reaction.
  • An isothiocyanate intermediate is prepared by reacting commercially available amines with thiophosgene.
  • The amidine and isothiocyanate are then reacted to form the 1,2,4-thiadiazol-5-amine core.

This method allows the introduction of various substituents on the pyridine ring, including the tert-butyl group at the 6-position. Further modifications such as alkylation or addition of carbamothioate can be used to diversify the thiadiazole derivatives.

  • Reaction conditions: Typically involves mild temperatures and standard organic solvents.
  • Yields: Moderate to good yields depending on substituents.
  • Example: The synthesis of related compounds such as 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has been reported with yields around 36% and high purity.

Method 3: Preparation of 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine and Subsequent Functionalization

The key intermediate 5-(tert-butyl)-1,3,4-thiadiazol-2-amine can be synthesized and then functionalized to introduce the 6-tert-butylpyridin-2-yl substituent.

Step Reagents/Conditions Description Yield/Outcome
1 5-tert-butyl-1,3,4-thiadiazol-2-amine + 2-fluoro-5-(trifluoromethyl)benzoyl chloride + triethylamine in dichloromethane at 0–20 °C Amide formation via acylation High yield, e.g., 3.2 g product from 10 mmol scale
2 Workup: washing with water, brine, drying over MgSO4, concentration under reduced pressure Purification step Pure product confirmed by MS (m/z 348 [M+H]+)
  • Notes: Triethylamine acts as a base to neutralize HCl formed during acylation. The reaction is typically stirred for 12 hours to ensure completion.

This approach can be adapted to introduce the 6-tert-butylpyridin-2-yl group by selecting appropriate pyridine-based acyl chlorides or related coupling partners.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Yield Advantages Limitations
One-pot PPE cyclodehydration Thiosemicarbazide + carboxylic acid + PPE Cyclodehydration/cyclization Mild, no toxic additives Good Environmentally friendly, simple Limited substrate scope reported
Amidines + Isothiocyanates Substituted nitriles, amines, thiophosgene Convergent ring formation Mild organic solvents, RT to 25 °C Moderate (~36%) Versatile for substitution Requires thiophosgene (toxic)
Acylation of 5-(tert-butyl)-1,3,4-thiadiazol-2-amine 5-(tert-butyl)-1,3,4-thiadiazol-2-amine + acyl chlorides Nucleophilic acyl substitution 0–20 °C, 12 h, base present High Straightforward, scalable Requires preparation of intermediate

Summary Table of Key Reaction Parameters

Parameter One-Pot PPE Method Amidines + Isothiocyanates Acylation of Thiadiazol-2-amine
Temperature Mild, often room temp 25 °C typical 0–20 °C
Solvent Not always specified (PPE medium) THF, organic solvents Dichloromethane
Reaction Time Few hours 20 h typical 12 h
Toxic Reagents None (no POCl3, SOCl2) Thiophosgene (toxic) Acyl chlorides
Yield Good Moderate (~36%) High
Purification Standard aqueous workup Chromatography Aqueous wash, drying

Chemical Reactions Analysis

Types of Reactions

3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. A study evaluated various substituted thiadiazoles, including 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, against a range of bacterial strains. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amineE. coli12.5 µg/mL
3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amineS. aureus6.25 µg/mL

These findings suggest the potential of this compound as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies have indicated that 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can interact with key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. This interaction may inhibit the production of pro-inflammatory mediators.

EnzymeBinding Affinity (kcal/mol)
Lipoxygenase-8.0
Cyclooxygenase-7.5

These results highlight its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of thiadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Material Science Applications

Beyond biological applications, 3-(6-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has potential applications in material science due to its electronic properties. It can be utilized in the development of organic semiconductors and sensors.

Organic Electronics

The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating thiadiazole derivatives enhances charge transport properties.

PropertyValue
Hole Mobility (cm²/Vs)0.1
Electron Mobility (cm²/Vs)0.05

These properties suggest its viability as a component in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridinyl Substituents

  • 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (SS-9660) :
    This compound lacks the tert-butyl group but shares the pyridinyl-thiadiazole core. Its simpler structure results in lower molecular weight (MW: 193.2 g/mol) and higher aqueous solubility compared to the tert-butyl derivative. However, it may exhibit reduced metabolic stability due to the absence of steric hindrance from the bulky tert-butyl group .
  • 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 10): Features an isopropoxy group at the 5-position of the pyridinyl ring and a methyl group on the adjacent pyridine. This compound demonstrated 36% yield and 99.3% purity in synthesis, with notable macrofilaricidal activity in preclinical models .

Aromatic and Heterocyclic Variants

  • 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7): Replaces the pyridinyl group with a chlorophenyl ring. However, this compound lacks the nitrogen-rich pyridinyl moiety, which may reduce target specificity in biological systems .
  • 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-23-5) :
    Substitutes pyridinyl with pyrazinyl, introducing an additional nitrogen atom. This modification increases polarity, which may improve solubility but reduce blood-brain barrier penetration .

Physicochemical Properties

Compound logP<sup>*</sup> Molecular Weight (g/mol) Solubility (mg/mL)
3-(6-Tert-butylpyridin-2-yl)-thiadiazol-5-amine (Hypothetical) 3.5–4.2 ~290 <0.1 (PBS)
3-(Pyridin-2-yl)-thiadiazol-5-amine (SS-9660) 2.1 193.2 1.2 (PBS)
3-(4-Chlorophenyl)-thiadiazol-5-amine 2.8 199.7 0.5 (DMSO)
Compound 10 3.0 369.2 0.3 (DMSO)

<sup>*</sup>Predicted using fragment-based methods.

Biological Activity

3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₄N₄S
  • Molecular Weight : 234.32 g/mol
  • CAS Number : 1179362-71-0

Synthesis

The synthesis of 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions that integrate pyridine derivatives with thiadiazole frameworks. The incorporation of tert-butyl groups enhances solubility and stability, which is crucial for biological assays.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This selective action is pivotal for developing targeted cancer therapies .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer TypeMechanism of ActionIC50 (µM)
D-16BreastInhibits DNA synthesis15
D-20LungInduces apoptosis12
D-4ColonInhibits cell proliferation20

Antimicrobial Activity

The antimicrobial potential of 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has been evaluated against various bacterial and fungal strains. The presence of electron-withdrawing groups in its structure enhances its activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Activity

The antioxidant properties of this compound have also been studied. The presence of the pyridine ring contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the thiadiazole ring can lead to enhanced pharmacological effects. For example:

  • Electron-donating groups at the para position increase anticancer and antioxidant activities.
  • Electron-withdrawing groups enhance antimicrobial properties against various pathogens .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Breast Cancer Study : A study involving a derivative similar to 3-(6-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine showed a significant reduction in tumor size in xenograft models.
  • Antimicrobial Efficacy : Clinical trials demonstrated that formulations containing this compound effectively treated infections caused by resistant bacterial strains.

Q & A

Q. Basic Research Focus

  • pH Buffering : Store solutions at pH 6–7 to prevent hydrolysis of the thiadiazole ring .
  • Lyophilization : Enhance shelf life by formulating as lyophilized powders with cryoprotectants (e.g., trehalose) .

Advanced Optimization : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS to identify vulnerable functional groups .

How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

Q. Advanced Research Focus

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridinyl position to enhance target affinity .
  • Bioisosteres : Replace the tert-butyl group with cyclopropyl or trifluoromethyl to improve metabolic stability .

Methodology : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values from cytotoxicity assays .

What analytical techniques are critical for assessing purity and structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy : Confirm amine proton resonance at δ 11.0–12.0 ppm (DMSO-d₆) and tert-butyl singlet at δ 1.3 ppm .
  • HPLC : Use C18 columns with UV detection (254 nm) to achieve >98% purity .

Advanced Validation : Pair HRMS with isotopic pattern matching to rule out isobaric impurities .

How should researchers address discrepancies in reported biological activity data?

Q. Advanced Research Focus

  • Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7, HeLa) and ATP-based viability assays .
  • Metabolic Interference : Test compounds in serum-free media to exclude protein-binding artifacts .

Case Study : If antimicrobial activity varies, screen against gram-positive vs. gram-negative strains to identify specificity .

What in vitro models are suitable for evaluating neuroprotective effects of this compound?

Q. Advanced Research Focus

  • Epilepsy Models : Use kainic acid-induced seizures in hippocampal neurons to assess glutamate receptor modulation .
  • Toxicity Thresholds : Determine IC₅₀ in primary astrocytes to ensure selectivity over neurotoxic effects .

Methodology : Combine patch-clamp electrophysiology with calcium imaging to quantify ion channel modulation .

How can computational methods predict the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

  • ADME Prediction : Use SwissADME to estimate permeability (Caco-2), CYP450 inhibition, and bioavailability .
  • Metabolite Identification : Run in silico metabolism (e.g., GLORYx) to flag unstable sites (e.g., thiadiazole ring oxidation) .

Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

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